molecular formula C24H24N2O4 B6462342 N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide CAS No. 99022-45-4

N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide

Cat. No.: B6462342
CAS No.: 99022-45-4
M. Wt: 404.5 g/mol
InChI Key: WEJZGWAQLUWSIM-UHFFFAOYSA-N
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Description

N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of two hydroxyethyl groups attached to phenyl rings, which are further connected to a benzene-1,4-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of terephthaloyl chloride with 4-(2-hydroxyethyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield terephthalic acid derivatives, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2-hydroxyethyl)terephthalamide: Similar structure with hydroxyethyl groups attached to a terephthalamide core.

    N,N’-bis(4-hydroxyphenyl)terephthalamide: Contains hydroxyphenyl groups instead of hydroxyethyl groups.

    N,N’-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide: Similar compound with hydroxyethyl groups attached to a benzene-1,4-dicarboxamide core.

Uniqueness

N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide is unique due to its specific arrangement of hydroxyethyl groups and phenyl rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.

Properties

IUPAC Name

1-N,4-N-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c27-15-13-17-1-9-21(10-2-17)25-23(29)19-5-7-20(8-6-19)24(30)26-22-11-3-18(4-12-22)14-16-28/h1-12,27-28H,13-16H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJZGWAQLUWSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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